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Compound of Interest

Compound Name:
5-(2-Chloro-4-fluorophenyl)-

oxazole

CAS No.: 2004517-65-9

Cat. No.: B6294384

Get Quote

Executive Summary & Structural Significance
5-(2-Chloro-4-fluorophenyl)-oxazole represents a privileged substructure in medicinal

chemistry. It combines the bioisosteric properties of the oxazole ring (mimicking amide/ester

linkages) with a highly specialized halogenated phenyl group.

Metabolic Stability: The 4-fluoro substituent blocks the primary site of Cytochrome P450-

mediated oxidative metabolism (para-hydroxylation), significantly extending the half-life (

) of the parent molecule.

Conformational Lock: The 2-chloro substituent introduces steric bulk at the ortho position,

forcing the phenyl ring to twist out of coplanarity with the oxazole. This "atropisomeric-like"

twist is often exploited to fit into hydrophobic pockets of enzymes (e.g., COX-2 or kinase

ATP-binding sites) where flat molecules fail to achieve selectivity.

Electronic Profile: The oxazole ring acts as a weak electron-withdrawing group (EWG),

activating the phenyl ring for nucleophilic aromatic substitution (
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) at the 4-position, allowing the fluorine to be displaced by amines or alkoxides in late-stage
functionalization.

Physicochemical Profile
The following data represents the core properties of the scaffold.

Property Value / Description Note

Molecular Formula

Molecular Weight 197.59 g/mol
Fragment-based drug

discovery (FBDD) compliant

Calculated LogP (cLogP) ~3.2 – 3.5

Highly lipophilic; requires

formulation aid for aqueous

assays

H-Bond Acceptors 2 (N, O)

Oxazole N is a weak acceptor (

of conjugate acid ~0.[1][2][3]

[4]8)

H-Bond Donors 0 Good membrane permeability

Topological Polar Surface Area ~26 Å²
Excellent blood-brain barrier

(BBB) penetration potential

Solubility
Low in

; High in DMSO, DCM, EtOAc

Soluble in organic solvents;

crystallizes from

Hexane/EtOAc

Appearance
White to off-white crystalline

solid

Synthetic Pathways (Protocols)[5][6]
Primary Route: Van Leusen Oxazole Synthesis
The most robust method for constructing the 5-aryl oxazole core is the reaction of 2-chloro-4-

fluorobenzaldehyde with Tosylmethyl isocyanide (TosMIC). This method is preferred for its

regioselectivity, exclusively yielding the 5-substituted isomer.
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Protocol 1: Van Leusen Cyclization
Reagents:

2-Chloro-4-fluorobenzaldehyde (1.0 eq)

TosMIC (1.1 eq)

Potassium Carbonate (

, 2.0 eq)

Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde (10 mmol) and

TosMIC (11 mmol) in anhydrous MeOH (50 mL).

Base Addition: Add

(20 mmol) in a single portion.

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the
disappearance of the aldehyde.

Workup: Cool to room temperature. Remove solvent under reduced pressure.[5] Resuspend

residue in water (50 mL) and extract with Ethyl Acetate (

mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexane).

Yield: Expected yield 75–85%.
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Mechanism Insight: The base deprotonates TosMIC, which undergoes an aldol-like addition to

the aldehyde. Subsequent cyclization and elimination of the tosyl group (as sulfinate) yields the

oxazole. The 2-Cl substituent on the aldehyde does not interfere with this pathway, unlike

metal-catalyzed couplings where it might poison the catalyst.

Diagram: Synthesis & Reactivity Logic
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Figure 1: Synthetic pathway via Van Leusen reaction and downstream functionalization logic.

Chemical Reactivity & Functionalization[5][6]
A. C2-Lithiation (The "Chemical Handle")
The proton at the C2 position of the oxazole ring is relatively acidic (

). It can be selectively deprotonated using organolithiums, allowing for the introduction of
diverse functional groups without disturbing the halogenated aryl ring.

Reagent: n-Butyllithium (n-BuLi) or LiTMP.

Conditions: THF,

.

Application: Quenching the lithiated species with

yields the carboxylic acid; quenching with iodine yields the 2-iodo derivative (precursor for
Suzuki/Sonogashira coupling).

B. Nucleophilic Aromatic Substitution ( )
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While the phenyl ring is deactivated by the 2-Cl and 4-F groups, the oxazole ring acts as an

electron sink. Under harsh conditions (high heat, polar aprotic solvent like DMSO), the 4-fluoro

atom can be displaced by strong nucleophiles (primary amines, thiols).

Selectivity: The 4-F is displaced preferentially over the 2-Cl due to the higher

electronegativity of fluorine activating the C-F bond for nucleophilic attack in

mechanisms, despite chlorine being a better leaving group in other contexts.

C. Electrophilic Aromatic Substitution (SEAr)
The oxazole ring is electron-rich but acid-sensitive. Electrophilic substitution (e.g., nitration,

bromination) typically occurs at the C4 position of the oxazole if it is unoccupied.

Caution: Strong acids can hydrolyze the oxazole ring (ring opening) to form acyclic amides.

Medicinal Chemistry Applications (SAR)
Structure-Activity Relationship (SAR) Logic[9]

2-Chloro Substituent (The "Twist"):

In kinase inhibitors (e.g., VEGFR2), this chlorine atom forces the phenyl ring ~30-45° out

of plane. This conformation is critical for binding in the "gatekeeper" region of kinases,

improving selectivity against homologous enzymes.

4-Fluoro Substituent (The "Shield"):

Prevents rapid metabolic clearance.

Modulates pKa of neighboring phenols (if introduced via metabolism) or amines.

Oxazole Core:

Acts as a bioisostere for a peptide bond (amide), improving oral bioavailability by removing

a hydrogen bond donor (NH) that would otherwise limit permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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